

WDR5-0103: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: WDR5-0103

Cat. No.: B1682272

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Introduction:

WDR5-0103 is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5), with a binding affinity (K_d) of 450 nM.[1][2][3][4] It functions by competitively binding to the peptide-binding pocket of WDR5, thereby disrupting its interaction with the mixed-lineage leukemia (MLL) protein.[3] This inhibition of the WDR5-MLL interaction effectively hinders the methyltransferase activity of the MLL core complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation.[1][3][5] Given its role in fundamental cellular processes, **WDR5-0103** is a valuable tool for research in areas such as cancer biology, epigenetics, and neurodegenerative diseases.[3]

Physicochemical and Solubility Data

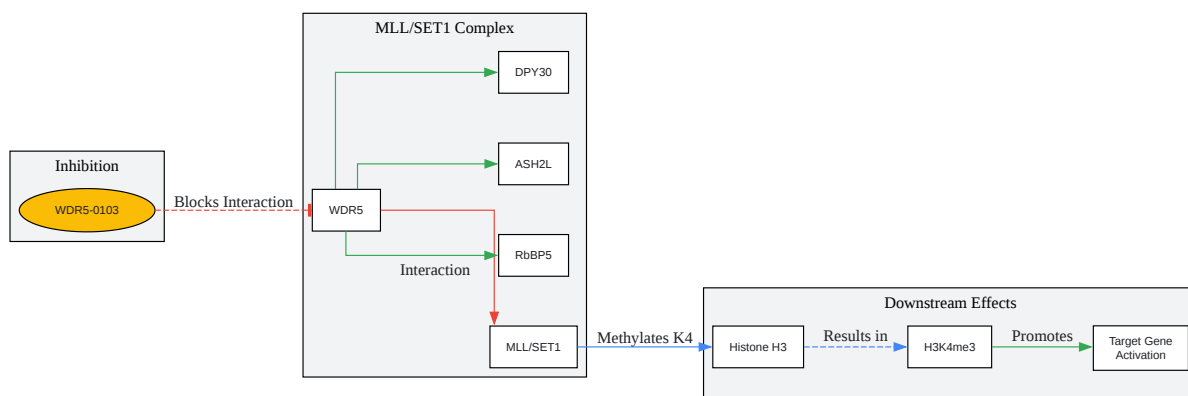
WDR5-0103 is a crystalline solid with the molecular formula $C_{21}H_{25}N_3O_4$ and a molecular weight of 383.44 g/mol.[1][6] Its solubility in common laboratory solvents is critical for the preparation of stock solutions for in vitro and in vivo studies.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₄	[1][6]
Molecular Weight	383.44 g/mol	[1]
CAS Number	890190-22-4	[1]
Purity	≥98%	[1]
Solubility in DMSO	Up to 100 mM (approx. 38.34 mg/mL)	[1]
77 mg/mL (200.81 mM)	[2]	
60 mg/mL (156.48 mM)	[4]	
≥12.5 mg/mL	[7]	
16.6 mg/mL	[6]	
Solubility in Ethanol	Up to 50 mM (approx. 19.17 mg/mL)	[1]
21 mg/mL	[2]	
≥11.18 mg/mL	[7]	
12.5 mg/mL	[6]	
Solubility in Water	Insoluble	[2]
Storage	Store powder at +4°C or -20°C. Store solutions at -80°C.	[1][4]

Note: Solubility values can vary between batches and suppliers. It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[2] Sonication may be used to aid dissolution.[4]

Signaling Pathway and Mechanism of Action

WDR5 is a core component of several protein complexes that regulate gene expression, most notably the MLL/SET1 histone methyltransferase complexes.[8][9] These complexes are responsible for mono-, di-, and tri-methylation of H3K4. WDR5 acts as a scaffold, facilitating the assembly of the complex and presenting the histone tail for methylation by the catalytic subunit. [10] **WDR5-0103** inhibits this process by blocking the site on WDR5 where it interacts with MLL.



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Mechanism of **WDR5-0103** Action.

Experimental Protocols

Here are detailed protocols for the preparation and application of **WDR5-0103** in a research setting.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps to prepare concentrated stock solutions of **WDR5-0103** in DMSO and ethanol.

Materials:

- **WDR5-0103** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol (200 proof)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
- Calculate Mass: Using the molecular weight of **WDR5-0103** (383.44 g/mol), calculate the mass of the compound needed.
 - Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} * \text{Final Volume (mL)} * 0.38344 \text{ (mg/}\mu\text{mol)}$
- Dissolution in DMSO:
 - Weigh the calculated amount of **WDR5-0103** powder and place it in a sterile vial.
 - Add the required volume of anhydrous DMSO to achieve the final concentration.
 - Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[\[4\]](#)
- Dissolution in Ethanol:

- Follow the same procedure as for DMSO, but note the lower maximum solubility (up to 50 mM).[1]
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term stability (up to 1 year).[4] For short-term storage, 4°C is acceptable for up to a week.[4]

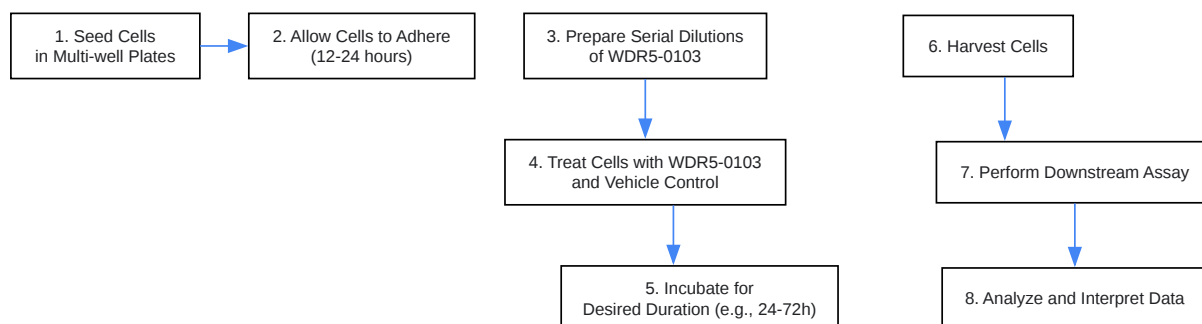
Protocol 2: In Vitro Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with **WDR5-0103** to assess its effects on cellular processes like proliferation, apoptosis, or gene expression.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **WDR5-0103** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Multi-well plates (6, 12, 24, or 96-well)
- Assay-specific reagents (e.g., cell viability dye, apoptosis detection kit, lysis buffer for western blot)

Experimental Workflow:



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General workflow for cell-based assays.

Procedure:

- Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.
- Preparation of Working Solutions: Prepare serial dilutions of the **WDR5-0103** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5-20 μ M).^[3] Also, prepare a vehicle control medium containing the same final concentration of DMSO.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing **WDR5-0103** or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration. This can range from 24 to 72 hours, depending on the specific endpoint being measured.^[5]
- Downstream Analysis: Following incubation, harvest the cells and proceed with the intended analysis:
 - Western Blot for H3K4me3 levels: Lyse the cells, quantify protein, and perform SDS-PAGE and western blotting using an antibody specific for H3K4me3 to confirm target engagement.^[5]

- Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptosis.[5]
- Cell Viability Assay: Use assays such as MTT, XTT, or CellTiter-Glo to measure the effect on cell proliferation and viability.
- qRT-PCR: Isolate RNA to analyze changes in the expression of WDR5-MLL target genes.

Conclusion

WDR5-0103 is a well-characterized antagonist of the WDR5-MLL interaction, with reliable solubility in DMSO and ethanol, making it a versatile tool for in vitro studies. The provided protocols offer a foundation for researchers to investigate the roles of WDR5 and H3K4 methylation in various biological and pathological processes. Proper preparation and storage of the compound are essential for obtaining reproducible results.

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